3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
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Overview
Description
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is a chemical compound characterized by its unique molecular structure, which includes a triazolo[4,3-b]pyridazine ring fused to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline typically involves the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo4,3- a ... - MDPI.
Attachment of the Aniline Group: The aniline moiety is introduced through nucleophilic substitution reactions, where the aniline attacks the electrophilic center on the triazolo[4,3-b]pyridazine ring.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: Converting the aniline group to its corresponding nitro compound.
Reduction: Reducing nitro groups to amino groups.
Substitution Reactions: Replacing hydrogen atoms on the aniline ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employing reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution Reactions: Utilizing electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the aniline group.
Amino Compounds: Formed through the reduction of nitro groups.
Substituted Anilines: Produced by substitution reactions on the aniline ring.
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: Contains an acetic acid group instead of an aniline group.
Uniqueness: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is unique due to its aniline group, which imparts different chemical and biological properties compared to its similar counterparts. This makes it a valuable compound for various applications.
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-2-1-3-9(6-8)17-11-5-4-10-14-13-7-16(10)15-11/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISGMEWMPZNHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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